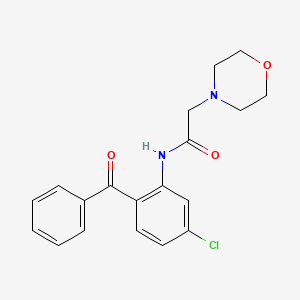

N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide

描述

属性

IUPAC Name |

N-(2-benzoyl-5-chlorophenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3/c20-15-6-7-16(19(24)14-4-2-1-3-5-14)17(12-15)21-18(23)13-22-8-10-25-11-9-22/h1-7,12H,8-11,13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEVIAHIQQKIMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide typically involves the reaction of 2-benzoyl-5-chloroaniline with morpholine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

- Dissolving 2-benzoyl-5-chloroaniline in a suitable solvent such as dichloromethane.

- Adding morpholine and acetic anhydride to the solution.

- Stirring the reaction mixture at room temperature or slightly elevated temperatures.

- Isolating the product through filtration and purification techniques such as recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

化学反应分析

Types of Reactions

N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Morpholinoacetamide Moieties

The morpholinoacetamide group is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of key analogs:

Key Observations:

- Melting Points: Compounds with extended aromatic systems (e.g., quinoxaline in 4h ) exhibit higher melting points (222–224°C) compared to benzofuran derivatives (147–149°C ), likely due to enhanced intermolecular π-π stacking and hydrogen bonding.

- Electron-Withdrawing Substituents : The presence of chlorine (in the target compound and CAS 297150-40-4 ) and trifluoromethyl groups may enhance metabolic stability but reduce solubility compared to analogs with hydrophilic groups like hydroxy or morpholine.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via a multi-step condensation reaction. For analogs, pyrimidine intermediates are often prepared by reacting 2-chloroquinoline derivatives with substituted benzoyl chlorides, followed by coupling with morpholinoacetamide under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves controlling reaction temperature (80–100°C), solvent polarity, and stoichiometric ratios of reactants. Yields (51–73%) are improved by recrystallization from ethanol or acetonitrile .

Q. Which spectroscopic techniques are critical for characterizing This compound, and what key spectral signatures should researchers expect?

- Methodology :

- IR Spectroscopy : Expect peaks for NH (3234–3353 cm⁻¹), C=O (1688–1698 cm⁻¹), and C-Cl (729–731 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include morpholino protons (δ 2.63–2.68 ppm for N(CH₂)₂, δ 3.42–3.49 ppm for O(CH₂)₂), aromatic protons (δ 6.71–8.44 ppm), and the acetamide CH₂ (δ 3.90–3.96 ppm). Carbonyl carbons appear at δ 163–173 ppm .

- LCMS : Molecular ion peaks (e.g., m/z 475 [M⁺]) confirm molecular weight .

Q. How should researchers assess the purity and elemental composition of This compound?

- Methodology : Use elemental analysis (CHN) to compare calculated vs. experimental values (e.g., C: 63.09% calc. vs. 63.17% found). Complementary techniques include HPLC (≥95% purity) and melting point determination (188–226°C for analogs) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for This compound derivatives in anticancer research?

- Methodology : Synthesize analogs with varying substituents (e.g., nitro, methoxy, halogen groups) and test antiproliferative activity against cancer cell lines (A549, HeLa). SAR studies reveal meta-chloro substituents enhance activity compared to para-substituted analogs. Use IC₅₀ values (e.g., 8.64–13.87 μM) and molecular docking to prioritize derivatives .

Q. How can molecular docking simulations elucidate the binding interactions of This compound with biological targets like c-Met kinase?

- Methodology : Employ software like AutoDock Vina or Schrödinger Suite. Docking studies for analogs show hydrogen bonding between the morpholinoacetamide fragment and Asp1164, alongside π–π interactions with Met1160. Validate predictions with mutagenesis or crystallography .

Q. What methodologies are recommended for identifying and characterizing degradation products of This compound under stress conditions?

- Methodology : Perform forced degradation (acid/base hydrolysis, oxidation, photolysis) and analyze products via LC-MS/MS. For analogs, degradation pathways involve cleavage of the morpholinoacetamide group, forming products like DP-1 and DP-2 (identified by m/z shifts and fragmentation patterns) .

Q. How do researchers resolve contradictions in reported biological activity data for This compound analogs across different studies?

- Methodology : Replicate experiments using standardized protocols (e.g., MTT assay conditions, cell passage numbers). Conduct meta-analyses to identify confounding variables (e.g., solvent effects, impurity profiles). Cross-validate with orthogonal assays (e.g., Western blot for target inhibition) .

Q. What electrochemical characterization techniques are applicable to study the redox behavior of This compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。